molecular formula C12H13ClN2O3S B272651 1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole

1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole

Cat. No. B272651
M. Wt: 300.76 g/mol
InChI Key: OYXYTIFUSVWJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a pyrazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CPB has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 by CPB leads to a reduction in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. PDE5 is an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in smooth muscle relaxation. Inhibition of PDE5 by CPB leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow.
Biochemical and Physiological Effects:
CPB has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. CPB has also been reported to have antifungal and antibacterial properties, making it useful in the treatment of microbial infections. Additionally, CPB has been shown to improve blood flow and reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

CPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to have high purity. CPB has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, CPB has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, CPB has been reported to have some toxicity in animal models, making it important to use caution when handling the compound.

Future Directions

There are several future directions for the use of CPB in laboratory experiments. One potential area of research is the development of CPB-based enzyme inhibitors for the treatment of various diseases, including cancer and inflammatory diseases. Another potential area of research is the development of CPB-based antimicrobial agents for the treatment of microbial infections. Additionally, further studies are needed to understand the toxicity and safety of CPB in animal models and humans. Overall, CPB has significant potential for use in various scientific fields and warrants further investigation.

Synthesis Methods

CPB can be synthesized through various methods, including the reaction of 2-chloro-5-nitrophenylsulfonyl chloride with propyl alcohol, followed by the reaction with hydrazine hydrate to form the pyrazole ring. Another method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with propyl hydrazine to form the pyrazole ring. Both methods have been reported to yield high purity CPB.

Scientific Research Applications

CPB has been extensively studied for its potential applications in various scientific fields. It has been reported to have antitumor and anti-inflammatory effects, making it a potential candidate for cancer therapy and other inflammatory diseases. CPB has also been shown to inhibit the activity of certain enzymes, making it useful in the development of enzyme inhibitors. Additionally, CPB has been reported to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.

properties

Product Name

1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole

Molecular Formula

C12H13ClN2O3S

Molecular Weight

300.76 g/mol

IUPAC Name

1-(5-chloro-2-propoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C12H13ClN2O3S/c1-2-8-18-11-5-4-10(13)9-12(11)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3

InChI Key

OYXYTIFUSVWJBR-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=N2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=N2

Origin of Product

United States

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